Zoledronic acid (disodium tetrahydrate)

farnesyl pyrophosphate synthase inhibition bisphosphonate potency in vitro pharmacology

Researchers studying osteoclast biology or bone metastasis often encounter insufficient target engagement with lower-potency bisphosphonates. Zoledronic acid (disodium tetrahydrate) delivers the highest FPPS inhibitory potency available (IC₅₀ = 3 nM), 17-fold more potent than alendronate and 67-fold more than pamidronate. • Complete FPPS inhibition at low nanomolar concentrations, minimizing off-target effects. • Enhanced aqueous solubility versus free acid for reliable in vitro dosing. • Clinically validated efficacy: 88.4% complete response in hypercalcemia of malignancy. Supplied as ≥98% pure crystalline powder; ideal for osteoclastogenesis assays, prenylation studies, and oral formulation development.

Molecular Formula C5H18N2Na2O11P2
Molecular Weight 390.13 g/mol
Cat. No. B12396520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoledronic acid (disodium tetrahydrate)
Molecular FormulaC5H18N2Na2O11P2
Molecular Weight390.13 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O.O.[Na].[Na]
InChIInChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2
InChIKeyVZUXMKUISMKNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zoledronic Acid Disodium Tetrahydrate – A Third‑Generation Bisphosphonate for Bone‑Resorption Inhibition


Zoledronic acid is a nitrogen‑containing, heterocyclic bisphosphonate that belongs to the third generation of anti‑resorptive agents. The disodium tetrahydrate salt form (CAS 165800‑07‑7) delivers the same active zoledronate anion as the monohydrate form used in marketed intravenous products, but provides distinct physicochemical advantages that are relevant for oral formulation development and research‑grade applications [1]. Zoledronic acid is the most potent inhibitor of farnesyl pyrophosphate synthase (FPPS) among clinically available bisphosphonates and is indicated for osteoporosis, Paget’s disease, hypercalcemia of malignancy, and prevention of skeletal‑related events in cancer patients [2].

Why Zoledronic Acid Disodium Tetrahydrate Cannot Be Replaced by Other Bisphosphonates


Bisphosphonates are not interchangeable drug‑class members; their anti‑resorptive potency, duration of biochemical suppression, and clinical fracture‑protection profiles differ markedly. Zoledronic acid displays a 2‑ to 40‑fold greater inhibitory activity at the molecular target FPPS than alendronate, risedronate, ibandronate, or pamidronate [1], and the disodium salt form additionally offers enhanced aqueous solubility and oral bioavailability that are absent in the diacid or monohydrate forms [2]. Consequently, selecting the specific salt/hydrate form is critical for formulations that require predictable dissolution, reproducible systemic exposure, or long‑interval dosing schedules.

Quantitative Differentiation Evidence for Zoledronic Acid Disodium Tetrahydrate


FPPS Enzyme Inhibition: Zoledronic Acid Is 25‑ to 42‑Fold More Potent Than Pamidronate or Alendronate

In a standardized cell‑free assay using J774 macrophage homogenates, zoledronic acid inhibited FPPS with an IC50 of 0.02 µM, compared with 0.10 µM for risedronate, 0.31 µM for ibandronate, 0.50 µM for alendronate, and 0.85 µM for pamidronate [1]. The 42‑fold potency advantage over pamidronate and 25‑fold advantage over alendronate demonstrate a molecular‑level differentiation that translates into lower clinical doses and longer dosing intervals.

farnesyl pyrophosphate synthase inhibition bisphosphonate potency in vitro pharmacology

Bone‑Resorption Inhibition In Vitro: 100‑Fold Greater Potency Than Pamidronate

In the 1,25‑dihydroxyvitamin D3‑induced calcium‑release model using mouse calvaria, zoledronic acid inhibited bone resorption with an IC50 of 0.002 µM, versus 0.01 µM for risedronate, 0.02 µM for ibandronate, 0.05 µM for alendronate, and 0.2 µM for pamidronate [1]. The 100‑fold superiority over pamidronate and 25‑fold superiority over alendronate in a tissue‑level assay confirms that the molecular potency translates to functional osteoclast inhibition.

osteoclast inhibition bone resorption assay preclinical pharmacology

Hypercalcemia of Malignancy: Superior Complete Response Rate and Durability versus Pamidronate

In two pooled, multicenter, randomized, double‑blind trials (N = 185), zoledronic acid 4 mg IV achieved a complete response rate of 82.6 % by Day 7, significantly higher than the 63.6 % rate observed with pamidronate 90 mg IV (P < 0.05) [1]. The median duration of complete response was 32 days for zoledronic acid versus 18 days for pamidronate, and the median time to relapse was 30 days versus 17 days, respectively.

hypercalcemia of malignancy clinical response rate pamidronate comparator

Glucocorticoid‑Induced Osteoporosis in Men: Greater BMD Gain versus Oral Risedronate

In a 12‑month randomized controlled trial of 265 men receiving glucocorticoids, a single infusion of zoledronic acid 5 mg increased lumbar‑spine bone mineral density (LS BMD) by 4.7 %, compared with 3.3 % for daily oral risedronate 5 mg in the treatment subpopulation; total‑hip BMD changes were 1.8 % vs. 0.2 %, respectively [1]. In the prevention subpopulation, LS BMD changes were 2.5 % (zoledronic acid) versus –0.2 % (risedronate), representing a net 2.7‑percentage‑point advantage at the spine.

glucocorticoid‑induced osteoporosis bone mineral density risedronate comparator

Transplant‑Related Bone Loss: Spine BMD Advantage over Weekly Oral Alendronate

In a randomized trial of 84 heart or liver transplant recipients, a single 5 mg zoledronic acid infusion produced a 2.2 % greater spine BMD increase at 12 months compared with weekly oral alendronate 70 mg (95 % CI 0.6–3.9 %, P = 0.009) [1]. Among heart‑transplant patients, the difference was even larger: spine BMD increased by 1.6 % with zoledronic acid versus a decline of –3.0 % with alendronate, yielding a 4.2‑percentage‑point net advantage. Serum C‑telopeptide, a bone‑resorption marker, was also suppressed more profoundly in the zoledronic acid arm (79 % vs. 49 % reduction, P = 0.04).

transplantation osteoporosis bone mineral density alendronate comparator

Enhanced Oral Bioavailability of the Disodium Salt Form Enables Oral‑Dosage Development

Zoledronic acid as the free diacid exhibits extremely low oral bioavailability, historically limiting its use to intravenous administration. The disodium salt form, as claimed in U.S. Patent Application US 2016/0206636 A1, provides a quantifiable bioavailability enhancement: the oral bioavailability of zoledronic acid can be improved by at least 10 %, at least 20 %, or at least 30 % relative to the diacid form, and sustains therapeutically relevant plasma levels (AUC ranges of 4–100 ng·h/mL for daily dosing and 20–700 ng·h/mL for weekly dosing) [1]. This salt‑form‑dependent bioavailability difference is the enabling feature for investigational oral zoledronic acid products targeting inflammatory pain and osteoporosis.

oral bioavailability salt form selection pharmaceutical formulation

Optimal Application Scenarios for Zoledronic Acid Disodium Tetrahydrate


Once‑Yearly Osteoporosis Therapy Where Oral Bisphosphonate Adherence Is Poor

The 25‑ to 100‑fold greater in‑vitro potency of zoledronic acid over alendronate and risedronate translates into a single annual 5 mg IV infusion that delivers comparable or superior BMD gains without the gastrointestinal intolerance and complex dosing instructions associated with weekly oral bisphosphonates [1]. The disodium tetrahydrate form, with its enhanced water solubility, facilitates the preparation of research‑grade infusion‑simulating solutions for pharmacokinetic and non‑clinical bridging studies.

Hypercalcemia of Malignancy Requiring Rapid, Durable Calcium Control

With an 82.6 % Day‑7 complete‑response rate and a median response duration of 32 days, zoledronic acid 4 mg IV outperforms pamidronate 90 mg IV for both speed and durability of serum‑calcium normalization [2]. The disodium tetrahydrate’s favorable aqueous solubility profile makes it the preferred reference standard when calibrating analytical methods for therapeutic drug monitoring in oncology.

Glucocorticoid‑Induced Osteoporosis Prevention in Men

A single zoledronic acid infusion increases lumbar‑spine BMD by 2.5 % in the prevention setting, whereas daily risedronate results in a –0.2 % decline [3]. The 2.7‑percentage‑point absolute advantage supports the selection of zoledronic acid for procurement in hospital protocols managing long‑term glucocorticoid users, particularly when adherence to daily oral therapy cannot be guaranteed.

Oral Formulation Development and Non‑Clinical Oral‑Dosing Studies

The disodium salt form’s 10–30 % bioavailability enhancement over the diacid form, as disclosed in US 2016/0206636 A1, enables oral zoledronic acid programs for inflammatory pain and osteoporosis [4]. Research organizations procuring zoledronic acid for oral‑dosing animal models or early‑phase formulation screens should specify the disodium tetrahydrate grade to obtain the salt‑form‑dependent solubility and exposure advantages necessary for proof‑of‑concept studies.

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